Product packaging for 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole(Cat. No.:CAS No. 22397-40-6)

2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole

Cat. No.: B184797
CAS No.: 22397-40-6
M. Wt: 255.7 g/mol
InChI Key: IZRRJUCIEXYYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is a chemical compound supplied for laboratory research use. This product is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of bioactive synthetic molecules and natural products . Compounds featuring the 1,3-oxazole structure have been extensively reported in scientific literature to exhibit a diverse range of biological properties, including antimicrobial and anticancer activities . Specifically, 1,3-oxazole derivatives have been identified as promising antimicrobial agents against Gram-positive bacterial strains and C. albicans , and as potent, specific anticancer agents in screening against human tumor cell lines, with some analogues functioning through the inhibition of tubulin polymerization . The structural motif is also a key intermediate in organic synthesis, accessible through several robust methodologies such as the Robinson–Gabriel synthesis, which involves the intramolecular cyclodehydration of N-acyl-α-amino ketones . Researchers value this compound and its analogues for developing new therapeutic agents and exploring biochemical mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B184797 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole CAS No. 22397-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22397-40-6

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H

InChI Key

IZRRJUCIEXYYBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl

Other CAS No.

22397-40-6

solubility

0.5 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for 2 2 Chlorophenyl 5 Phenyl 1,3 Oxazole

Classical Approaches for the Synthesis of 1,3-Oxazole Derivatives

The foundational methods for constructing the oxazole (B20620) ring have been established for over a century and continue to be relevant in organic synthesis. These reactions typically involve the cyclization of acyclic precursors.

The Robinson-Gabriel synthesis is a powerful and widely used method for preparing oxazoles, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910. wikipedia.org The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole. wikipedia.orgcutm.ac.in A cyclodehydrating agent, such as concentrated sulfuric acid or trifluoromethanesulfonic acid, is required to catalyze the reaction. wikipedia.orgacs.org

The mechanism proceeds through the protonation of the ketone's carbonyl group by the acid catalyst, rendering it more electrophilic. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered dihydrooxazolol intermediate. acs.org Subsequent dehydration of this intermediate yields the aromatic oxazole ring. acs.org

The scope of the Robinson-Gabriel synthesis is broad, allowing for the preparation of a wide variety of substituted oxazoles. The starting 2-acylamino-ketones can be readily synthesized, for instance, through the Dakin-West reaction. wikipedia.org For the specific synthesis of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, the required precursor would be N-(1-oxo-1-phenylpropan-2-yl)-2-chlorobenzamide. The reaction has been adapted for solid-phase synthesis and incorporated into one-pot, diversity-oriented syntheses. wikipedia.orgacs.org

A notable extension developed by Wipf and colleagues allows for oxazole synthesis from readily available amino acid derivatives via the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Furthermore, a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclodehydration provides a concise route to 2,4,5-trisubstituted oxazoles. nih.gov

Table 1: Key Features of the Robinson-Gabriel Synthesis

Feature Description
Reactants 2-Acylamino-ketone
Reagents Cyclodehydrating agent (e.g., H₂SO₄, P₂O₅, SOCl₂)
Product Substituted 1,3-oxazole
Mechanism Intramolecular cyclization followed by dehydration

| Key Intermediate | Dihydrooxazolol |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgdbpedia.org The reactants are typically aromatic and used in equimolar amounts. wikipedia.org An example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyloxazole. cutm.ac.in

The reaction mechanism is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This is followed by a dehydration reaction under mild conditions to form the stable oxazole ring. The product often precipitates as the hydrochloride salt, which can be converted to the free base. wikipedia.org

For the synthesis of this compound, the Fischer method would involve the reaction between 2-chlorobenzaldehyde (B119727) and the cyanohydrin derived from phenylacetaldehyde. The utility of this method lies in its use of readily available starting materials to construct the 2,5-diaryl-substituted oxazole framework directly. However, the reaction conditions, requiring anhydrous HCl gas, can be a practical limitation.

The Van Leusen oxazole synthesis, first reported in 1972, is a versatile one-pot reaction that forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov This method is particularly valuable for synthesizing oxazoles with a substituent at the C-5 position, leaving the C-2 and C-4 positions unsubstituted.

The mechanism involves the base-promoted deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. organic-chemistry.orgwikipedia.org The resulting intermediate undergoes a [3+2] cycloaddition, forming an oxazoline. nih.gov Subsequent elimination of the tosyl group (p-toluenesulfinic acid) under basic conditions yields the 5-substituted oxazole. nih.govorganic-chemistry.org

While the classical Van Leusen synthesis yields C-5 monosubstituted oxazoles, modifications have expanded its scope. For instance, using specific starting materials can lead to 4,5-disubstituted oxazoles. organic-chemistry.org The reaction has been successfully applied in ionic liquids and adapted for tandem sequences, such as the van Leusen–Suzuki, –Heck, and –Sonogashira coupling reactions, to further functionalize the oxazole product. nih.gov This method's mild conditions and tolerance of various functional groups make it a powerful tool in modern heterocyclic synthesis. mdpi.comresearchgate.net

Table 2: Comparison of Classical Oxazole Syntheses

Synthesis Method Key Reactants Substitution Pattern Key Features
Robinson-Gabriel 2-Acylamino-ketone 2,4,5-Trisubstituted, 2,5-Disubstituted Broad scope, requires pre-functionalized precursor. wikipedia.org
Fischer Cyanohydrin, Aldehyde 2,5-Disubstituted Uses simple aromatic precursors, requires anhydrous HCl. wikipedia.org

| Van Leusen | Aldehyde, TosMIC | C-5 Substituted (classical) | Mild, one-pot reaction, versatile for C-5 functionalization. mdpi.comnih.gov |

Modern Catalytic and Metal-Free Strategies for 1,3-Oxazole Ring Formation

Recent advancements in synthetic chemistry have introduced more efficient and atom-economical methods for constructing the oxazole ring, with a strong emphasis on transition-metal catalysis.

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocycles. These methods often involve direct C-H bond activation and functionalization, avoiding the need for pre-functionalized starting materials.

Palladium-catalyzed direct C-H arylation and alkenylation have emerged as powerful strategies for functionalizing the oxazole core, including the synthesis of compounds like this compound. These methods allow for the formation of carbon-carbon bonds directly at the C-2 or C-5 positions of the oxazole ring.

Highly regioselective methods have been developed for the direct arylation of the oxazole ring with a wide range of aryl halides (bromides, chlorides, and triflates). acs.orgnih.gov The selectivity for arylation at the C-5 or C-2 position can be controlled by the choice of solvent and phosphine (B1218219) ligand. acs.orgnih.govresearchgate.net Specifically, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents with specific phosphine ligands. acs.orgnih.gov This selectivity is crucial for the targeted synthesis of 2,5-disubstituted oxazoles. The synthesis of this compound could be envisioned via a sequential or one-pot C-2 and C-5 diarylation of the parent oxazole.

Similarly, direct C-2 alkenylation of oxazoles has been achieved with high efficiency using very low (parts per million) loadings of a palladium catalyst. acs.org This reaction uses alkenyl tosylates as coupling partners and demonstrates excellent substrate tolerance, even with sterically hindered substrates. acs.org The direct alkenylation of ethyl oxazole-4-carboxylate has also been reported, providing a route to 2-alkenylated oxazoles that can be further modified. rsc.org These palladium-catalyzed methods offer a straightforward and efficient route to complex oxazole derivatives from simple precursors, minimizing waste and often proceeding under mild conditions. nih.govcapes.gov.br

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Copper-Catalyzed Routes to Substituted Oxazoles

Copper-catalyzed reactions represent a versatile and widely adopted strategy for the synthesis of oxazole derivatives. These methods often involve the coupling of various starting materials, such as aldehydes, amines, and alkynes, under oxidative conditions. The use of copper catalysts is advantageous due to their relatively low cost and toxicity compared to other transition metals.

One prominent copper-catalyzed approach involves the oxidative dehydrogenative annulation of aldehydes and amines. While a specific example for the synthesis of this compound is not explicitly detailed in the reviewed literature, the general applicability of this method to a broad range of aryl aldehydes and amines suggests its potential for producing the target compound. For instance, various substituted 2,5-diaryloxazoles have been successfully synthesized using copper catalysts, demonstrating the method's tolerance to different functional groups. A simple and efficient protocol has been developed to access symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via copper-catalyzed dual oxidation under an oxygen atmosphere. nih.gov

CatalystOxidantBaseSolventTemperature (°C)Yield (%)
CuI (20 mol%)O₂K₂CO₃DMF12074
CuCl₂ (20 mol%)O₂K₂CO₃DMF12082
CuBr (20 mol%)O₂K₂CO₃DMF12080
Cu(OAc)₂ (20 mol%)O₂K₂CO₃DMF12084
CuCl (20 mol%)O₂K₂CO₃DMF12092
Cobalt-Catalyzed Cross-Coupling Approaches

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds, offering an alternative to more traditional palladium- or copper-based systems. An efficient synthesis of 2,5-disubstituted oxazoles via Co(III) catalysis has been described, proceeding through a [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. rsc.org This reaction operates through an internal oxidation pathway and demonstrates a very broad substrate scope. rsc.org The one-step synthesis of natural products like texamine and balsoxin has been successfully demonstrated using this protocol. rsc.org

The direct C5-alkylation of oxazoles with ethers or cycloalkanes has been achieved through a cobalt-catalyzed cross-dehydrogenative coupling (CDC) process, yielding moderate to good results. nih.gov This transformation represents the first C(sp²)-C(sp³) cross-coupling at the C5-position of the oxazole ring via double C-H bond cleavages. nih.gov

Metal-Free Oxidative Cyclization Methodologies

In recent years, metal-free oxidative cyclization reactions have gained significant attention as a more sustainable and environmentally friendly approach to heterocycle synthesis. These methods often utilize inexpensive and readily available oxidants and reagents.

A notable metal-free method involves the iodine(III)-promoted synthesis of 2,5-diaryloxazoles from substituted chalcones using (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) acetate (B1210297). rsc.org This reaction proceeds at room temperature and provides good to excellent yields for a variety of 2,5-diaryloxazoles. rsc.org Another approach is the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides, which yields 2,5-disubstituted oxazoles under temperate conditions. rsc.org

OxidantAdditiveSolventTemperatureYield (%)
PIDANH₄OAcDichloromethaneRoom Temp85-95
I₂/TBHP-Dichloroethane80 °C70-85
OxoneKIAcetonitrile (B52724)/WaterRoom Temp65-80

Iodine-Mediated Oxazole Synthesis from α-Bromoketones

Iodine-mediated synthesis provides a practical and efficient route to polysubstituted oxazoles. A system utilizing iodine and potassium carbonate in DMF has been shown to effectively promote the synthesis of 2,5-diaryl oxazoles from α-bromoketones and benzylamine (B48309) derivatives. rsc.orgdocumentsdelivered.com This method is also suitable for the synthesis of 2,4,5-trisubstituted and 5-alkyl/alkenyl oxazoles. rsc.orgdocumentsdelivered.com A plausible mechanism involves the initial Sₙ2 reaction between the α-bromoketone and benzylamine, followed by iodine-mediated oxidation to a keto imine intermediate, which then undergoes intramolecular cyclization.

Iodine (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
2.2K₂CO₃ (2.0)DMF80346-85
1.5NaHCO₃ (2.0)DMSO100540-75
2.0Cs₂CO₃ (1.5)AcetonitrileReflux455-90

Green Chemistry Principles in 1,3-Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of 1,3-oxazoles is no exception, with several green approaches being developed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. A facile microwave-assisted synthesis of 5-substituted oxazoles has been developed using aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions. acs.org For instance, the reaction of 2-chlorobenzaldehyde with TosMIC in the presence of potassium phosphate (B84403) under microwave irradiation could potentially yield the target compound's precursor. The use of microwave irradiation at 65 °C and 350 W for 8 minutes in isopropanol (B130326) resulted in a 96% yield of 5-phenyloxazole. acs.org

AldehydeBase (equiv.)SolventPower (W)Time (min)Yield (%)
BenzaldehydeK₃PO₄ (2)Isopropanol350896
4-ChlorobenzaldehydeK₃PO₄ (2)Isopropanol350894
2-ChlorobenzaldehydeK₃PO₄ (2)Isopropanol350892
4-MethoxybenzaldehydeK₃PO₄ (2)Isopropanol350897

Electrochemical Synthesis of Oxazole Derivatives

Electrochemical synthesis offers a green and sustainable alternative to traditional methods by using electricity as a clean reagent to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy for oxazole synthesis has been described, employing carboxylic acids as starting materials. rsc.org This method is performed in a green and sustainable catalytic system, avoiding transition metals and toxic oxidants. rsc.org

Another electrochemical approach involves the synthesis of polysubstituted oxazoles from ketones and acetonitrile at room temperature, which shows high efficiency and a broad substrate scope without the need for an external chemical oxidant. lookchem.com The reaction proceeds through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both the reactant and solvent. lookchem.com

AnodeCathodeElectrolyteSolventCurrent (mA)Yield (%)
GraphitePlatinumnBu₄NOAcMethanol1265-91
Carbon FeltCarbon FeltLiClO₄Acetonitrile1070-85
RVCRVCEt₄NOTsAcetonitrile1560-80

Development of Sustainable Catalytic Systems and Solvent-Free Reactions

The advancement of green chemistry has spurred significant research into developing sustainable synthetic routes for 1,3-oxazole derivatives. These efforts focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. Key areas of development include the use of recyclable heterogeneous catalysts, solvent-free reaction conditions, and the application of alternative energy sources like microwave and ultrasound irradiation.

Heterogeneous and Recyclable Catalytic Systems

A primary goal in sustainable synthesis is the development of catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. researchgate.net Magnetically recoverable nanocatalysts, for instance, offer a practical solution for catalyst separation through the application of an external magnetic field. researchgate.net Iron oxide (Fe₃O₄) magnetic nanoparticles (MNPs) have been explored as a core for creating efficient and eco-friendly catalytic systems for synthesizing oxazole and related heterocyclic compounds. researchgate.netmdpi.com

Another significant advancement is the use of immobilized catalysts. A phosphine-gold(I) complex immobilized on MCM-41, a mesoporous silica (B1680970) material, has been shown to be an effective and recyclable heterogeneous catalyst. organic-chemistry.org This system catalyzes the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles in very good yields. organic-chemistry.org A major advantage of this catalyst is its stability and reusability; it can be recovered by simple filtration and reused for at least eight cycles without a significant drop in catalytic activity. organic-chemistry.org

The modification of natural polymers like β-Cyclodextrin (β-CD) with magnetic nanoparticles (e.g., Fe₃O₄) has also led to advantageous catalysts that are non-toxic, low-cost, and renewable. researchgate.net These materials have demonstrated high activity in various organic transformations. researchgate.net

Table 1: Examples of Recyclable Catalytic Systems for Oxazole Synthesis
Catalyst SystemReaction TypeKey AdvantagesReference
MCM-41-immobilized phosphine-gold(I) complex[2+2+1] annulation of alkynes, nitriles, and an oxygen sourceHeterogeneous, easily recovered by filtration, reusable for at least 8 cycles. organic-chemistry.org
Fe₃O₄ Magnetic Nanoparticles (MNPs)Synthesis of oxazoles and 1H-pyrrolo- researchgate.netresearchgate.net-oxazolesMagnetically separable, eco-friendly, efficient. researchgate.netmdpi.com
β-Cyclodextrin modified with Fe₃O₄General organic conversionsBio-based, non-toxic, low-cost, renewable, easily separated. researchgate.net

Solvent-Free Reactions and Alternative Energy Sources

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted using solid-phase techniques or neat reactants, can significantly reduce environmental impact. ox.ac.uk For instance, the synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines has been achieved using trimethylsilyl (B98337) polyphosphate under solvent-free conditions. organic-chemistry.org

The use of alternative energy sources like microwave irradiation and ultrasound has also proven effective in promoting cleaner and more efficient reactions. Microwave-assisted synthesis, for example, has been used for the solid-phase cyclization of chalcones to form pyrazolines using a fly ash:H₂SO₄ catalyst, often resulting in shorter reaction times and good yields. researchgate.net Similarly, a three-component reaction for synthesizing complex benzimidazoles has been successfully performed under microwave irradiation, drastically reducing reaction time from hours to minutes compared to conventional heating. beilstein-journals.org

Ultrasonication is another energy-efficient technique. The synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones has been achieved in high yields using the economical and green catalyst zinc acetate dihydrate (Zn(OCOCH₃)₂·2H₂O) under ultrasonic conditions. lidsen.com This method offers advantages such as high yields, easy workup, and energy efficiency. lidsen.com

Table 2: Sustainable Conditions for Oxazole and Related Heterocycle Synthesis
MethodologyCatalyst/ReagentEnergy SourceKey AdvantagesReference
Solvent-Free SynthesisTrimethylsilyl polyphosphateConventional HeatingEliminates need for volatile organic solvents. organic-chemistry.org
Solid-Phase SynthesisFly ash:H₂SO₄Microwave IrradiationGreen catalyst, rapid reaction times. researchgate.net
Multi-component ReactionCopper(I)Microwave IrradiationExcellent yields, significantly reduced reaction time (15 min vs 12 h). beilstein-journals.org
Erlenmeyer-Plöchl ReactionZn(OCOCH₃)₂·2H₂OUltrasonication (35 KHz)Energy efficient, high yields, short reaction times (4-8 min), green catalyst. lidsen.com

These sustainable methodologies, characterized by the use of recyclable catalysts, elimination of harmful solvents, and application of efficient energy sources, represent a significant step forward in the synthesis of this compound and other valuable oxazole derivatives.

Reactivity and Transformation Studies of 2 2 Chlorophenyl 5 Phenyl 1,3 Oxazole and Analogues

Electrophilic Aromatic Substitution on the Oxazole (B20620) Nucleus

The oxazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. However, its reactivity is lower than that of furan (B31954) but comparable to other azoles. Electrophilic substitution on the oxazole nucleus of 2,5-diaryloxazoles predominantly occurs at the C4-position, which is the most electron-rich carbon atom in the ring. The presence of two aryl groups at the 2- and 5-positions influences the electron density distribution within the oxazole core.

Studies on analogous 5-phenylisoxazoles have shown that nitration can be achieved under various conditions. For instance, the nitration of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid leads to a mixture of products, including nitration on the phenyl ring. However, treatment with nitric acid in acetic anhydride (B1165640) under milder conditions can selectively introduce a nitro group at the 4-position of the isoxazole (B147169) ring. researchgate.net While specific studies on the direct electrophilic substitution of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole are not extensively documented, it is anticipated that similar reactivity would be observed, with the C4-position being the primary site of attack.

The reaction conditions for electrophilic aromatic substitution on the oxazole ring are crucial to control the selectivity between substitution on the heterocyclic core and the attached aromatic rings.

Nucleophilic Addition and Ring-Opening Reactions of the Oxazole Ring

The oxazole ring, while aromatic, can undergo nucleophilic attack, particularly at the C2 and C5 positions, which are rendered electron-deficient by the adjacent heteroatoms. Such attacks can lead to either substitution or, more commonly, ring-opening of the oxazole nucleus. The stability of the oxazole ring often makes it resistant to nucleophilic attack unless activated by electron-withdrawing groups or under forcing conditions.

In the presence of strong nucleophiles, such as organolithium reagents, deprotonation can occur at the C2 position, leading to a lithiated intermediate. This intermediate can exist in equilibrium with a ring-opened isonitrile enolate. nih.gov Trapping of this intermediate with electrophiles can lead to a variety of functionalized products.

Furthermore, nucleophilic attack on the oxazole ring can lead to its cleavage. For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can result in a ring transformation to yield imidazoles. pharmaguideline.com Similarly, reduction of the oxazole ring can lead to ring-opened products. pharmaguideline.com The susceptibility of the this compound ring to nucleophilic attack and subsequent ring-opening would depend on the nature of the nucleophile and the reaction conditions employed.

Functional Group Interconversions on the Phenyl and Chlorophenyl Moieties

The peripheral aryl groups of this compound offer opportunities for a variety of functional group interconversions, allowing for the synthesis of a diverse range of analogues.

Reactivity of the Chloro Substituent

The chloro substituent on the 2-phenyl ring is a key functional handle for further molecular elaboration. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in nucleophilic aromatic substitution (SNAr) reactions, the presence of the electron-withdrawing oxazole ring can activate the chloro group towards displacement by strong nucleophiles. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be positioned ortho or para to such a group to stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

A more versatile approach for the transformation of the chloro group is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. While aryl chlorides are more challenging substrates than aryl bromides or iodides, advancements in catalyst systems, often employing palladium with specialized ligands, have enabled their efficient coupling with boronic acids. nih.govacs.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid (Ar-B(OH)₂)Catalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-(Biphenyl-2-yl)-5-phenyl-1,3-oxazole
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄2-(4'-Methoxybiphenyl-2-yl)-5-phenyl-1,3-oxazole
Thiophene-2-boronic acidPdCl₂(dppf) / K₂CO₃2-(2-(Thiophen-2-yl)phenyl)-5-phenyl-1,3-oxazole

This table represents potential reactions based on established Suzuki-Miyaura coupling methodologies for aryl chlorides.

Transformations of the Phenyl Substituent

The phenyl group at the 5-position of the oxazole ring is also amenable to various transformations, primarily through electrophilic aromatic substitution. The oxazole ring itself acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring.

Nitration of 2,5-diphenyl-1,3,4-oxadiazole, a related heterocyclic system, has been studied in detail. The reaction with nitric acid alone predominantly yields products with p-nitrophenyl groups, while mixed acids or nitronium tetrafluoroborate (B81430) favor the formation of meta-nitration products. rsc.org A similar regioselectivity can be expected for the nitration of the 5-phenyl group in this compound, with the specific isomer distribution depending on the nitrating agent and reaction conditions.

Other electrophilic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions, can also be performed on the 5-phenyl ring, providing further avenues for structural diversification. byjus.commasterorganicchemistry.com

Cycloaddition Reactions Involving 1,3-Oxazoles

1,3-Oxazoles can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govpharmaguideline.com This reactivity provides a powerful tool for the construction of six-membered rings, particularly substituted pyridines. The reaction typically proceeds with electron-deficient dienophiles.

The Diels-Alder reaction of oxazoles is often followed by a spontaneous retro-Diels-Alder reaction of the initial bicyclic adduct, leading to the elimination of a small molecule (e.g., water, nitrile) and the formation of a stable aromatic pyridine (B92270) derivative. The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com

For 2,5-diaryloxazoles, the diene character of the oxazole ring is preserved, and they can react with various dienophiles, such as alkenes and alkynes, to afford highly substituted pyridine derivatives. organic-chemistry.org The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the oxazole and the dienophile. libretexts.org

Table 2: Examples of Diels-Alder Reactions with Oxazole Derivatives

DienophileProduct Type
Maleic anhydrideSubstituted pyridine-3,4-dicarboxylic anhydride
Dimethyl acetylenedicarboxylateSubstituted dimethyl pyridine-3,4-dicarboxylate
AcrylonitrileSubstituted cyanopyridine

This table illustrates the types of products that can be formed from the Diels-Alder reaction of oxazoles with common dienophiles.

Rearrangement Reactions of Oxazole Derivatives

Oxazole derivatives can undergo various rearrangement reactions, often induced by heat or light. One of the most well-known rearrangements in oxazole chemistry is the Cornforth rearrangement. This thermal rearrangement involves a 4-acyloxazole where the acyl group at the C4-position and the substituent at the C5-position exchange places. researchgate.netnih.govrsc.org The reaction proceeds through a nitrile ylide intermediate. mnstate.edu For this rearrangement to occur in the context of this compound, a 4-acyl group would need to be introduced first.

Photochemical rearrangements of diaryl-substituted oxazoles have also been reported. For instance, diarylethenes containing oxazole and phenyl rings can undergo a novel photochemical skeletal rearrangement to form polyaromatic systems. This transformation involves a sequence of photocyclization, hydrogen shifts, and a lateral oxazole ring-opening process. byjus.com

Furthermore, thermal rearrangements of arylaroylaziridines can lead to the formation of 2,5-diaryloxazoles, indicating a synthetic route that involves a rearrangement to form the oxazole core itself. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check on its empirical and molecular formula. For this compound, the molecular formula is established as C₁₅H₁₀ClNO. amazonaws.com This formula allows for the calculation of the theoretical percentage of each element (Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen).

The comparison between the calculated theoretical values and experimentally determined values serves as a primary indicator of the sample's purity and structural integrity. High-Resolution Mass Spectrometry (HRMS) further corroborates the molecular formula, with a calculated mass of 255.0451 for the molecular ion [M+], and an experimentally found value of 255.0453, confirming the elemental composition. amazonaws.com

Below is a data table outlining the theoretical elemental composition of the compound.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.0115180.1570.46
HydrogenH1.011010.103.95
ChlorineCl35.45135.4513.87
NitrogenN14.01114.015.48
OxygenO16.00116.006.26
Total 255.71 100.00

Chromatographic Methods for Purity Determination (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized organic compounds by separating the main compound from any starting materials, by-products, or decomposition products. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For compounds like 2,5-disubstituted oxazoles, purification is often achieved through silica (B1680970) gel column chromatography. amazonaws.com The solvent system used in column chromatography can typically be adapted for TLC analysis.

In a typical TLC setup for a compound of this nature, a silica gel plate (silica gel 60 F254) would serve as the stationary phase. nih.gov A suitable mobile phase, often a mixture of a non-polar solvent and a more polar solvent, is used to develop the plate. For closely related heterocyclic compounds, solvent systems such as petroleum ether-benzene mixtures or cyclohexane-ethyl acetate (B1210297) have been utilized. researchgate.net After development, the spots on the TLC plate are visualized, commonly under a UV lamp, to reveal the separation of different components. nih.gov The purity is indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sensitive, quantitative technique for purity determination. A reversed-phase (RP-HPLC) method is commonly used for organic molecules of this type. nih.gov In this approach, the stationary phase is non-polar (e.g., a C8 or C18 column), and the mobile phase is a more polar solvent mixture. nih.govnih.gov

While specific HPLC methods for this compound are not detailed in the available literature, a general procedure can be outlined based on methods for similar compounds. The analysis would involve injecting a solution of the compound onto an RP-HPLC column, such as a ZOBRAX Eclipse Plus RP-C8 or a LiChrosorb 100 RP-18. nih.govnih.gov The mobile phase could be an isocratic or gradient mixture of solvents like acetonitrile (B52724) and a phosphate (B84403) buffer solution or an aqueous solution of sodium dodecyl sulphate. nih.govnih.govresearchgate.net Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.gov The resulting chromatogram would ideally show a single, sharp peak, and the area of this peak can be used to quantify the purity, often expressed as a percentage.

The table below summarizes typical conditions for chromatographic analysis based on methods used for structurally related compounds.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F254 coated plates nih.govnih.govZOBRAX Eclipse Plus RP-C8 nih.gov or LiChrosorb 100 RP-18 nih.gov
Mobile Phase (Example) Ethyl acetate: toluene: methanol: triethylamine: formic acid nih.govAcetonitrile and phosphate buffer nih.gov or Methanol and 0.05% aqueous sodium dodecyl sulphate nih.gov
Detection UV Lamp (e.g., 215 nm or 254 nm) nih.govUV Detector (e.g., 220 nm or 239 nm) nih.govnih.gov
Principle Separation based on differential adsorption on a planar surface.Separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column.

Chemical Reactivity and Derivative Formation

Reactions at the Oxazole Ring

The oxazole ring can undergo various reactions. Electrophilic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom. When it does occur, it is most likely to happen at the C4 or C5 position. Nucleophilic attack is more common, particularly at the C2 position. thepharmajournal.com The oxazole ring can also participate in cycloaddition reactions, acting as a diene. igi-global.com

Reactions Involving the Substituents

The 2-chlorophenyl and 5-phenyl groups also offer sites for further chemical modification. The chlorine atom on the phenyl ring can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions to introduce new functional groups. The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, although the conditions would need to be carefully controlled to avoid reaction at the oxazole ring.

Synthesis of Derivatives

The ability to modify both the oxazole ring and its substituents allows for the synthesis of a wide range of derivatives of this compound. For example, further functionalization could lead to the creation of more complex molecules with tailored electronic or biological properties. These derivatives are often synthesized to explore structure-activity relationships in various research areas.

Computational and Theoretical Investigations of 2 2 Chlorophenyl 5 Phenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic nature of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which govern the molecule's optical, electronic, and chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.net A smaller energy gap suggests higher reactivity and easier electronic transitions.

For the target molecule, 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, the presence of the electron-withdrawing chlorine atom on the phenyl ring at the 2-position is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 2,5-diphenyloxazole. This is due to the inductive effect of the halogen. The precise values would require specific calculations, but data from analogous compounds illustrate the typical results obtained from DFT studies. For instance, a study on 4,5-disubstituted oxazole (B20620) analogues provided HOMO-LUMO energies and energy gaps. researchgate.net Another study on oxazole-based oxadiazole derivatives also used DFT to predict these values, which are critical for understanding chemical stability. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Oxazole Derivative

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
LUMO Energy -2.1 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE) 4.4 eV Difference between LUMO and HOMO; indicates chemical reactivity and stability.

Note: The values presented are illustrative, based on typical findings for similar heterocyclic compounds, and are not specific to this compound.

Analysis of the molecular orbitals reveals how atomic orbitals combine to form the bonding and anti-bonding orbitals of the molecule. For this compound, the HOMO is expected to be primarily localized over the π-electron system of the phenyl and oxazole rings, indicating that these are the regions most susceptible to electrophilic attack. The LUMO would also be distributed across the π-system, representing the likely destination for an incoming electron in a reduction or nucleophilic attack. The specific contributions of the chlorophenyl group versus the phenyl group would be determined by the rotational conformation and electronic interactions.

The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the electronegative oxygen and nitrogen atoms of the oxazole ring would create a region of negative electrostatic potential, making them sites for hydrogen bonding and electrophilic attack. mdpi.com The hydrogen atoms on the phenyl rings would correspond to regions of positive potential.

Table 2: Predicted Dipole Moment for an Analogous Oxazole Derivative

Parameter Calculated Value
Ground State Dipole Moment (μ) 2.5 D

Note: This value is representative of similar heterocyclic structures.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is determined by its bond lengths, bond angles, and dihedral angles. Computational geometry optimization, typically performed using DFT methods, seeks the lowest energy conformation of the molecule. For this compound, the primary conformational flexibility lies in the rotation of the two phenyl rings relative to the central oxazole ring.

The key dihedral angles are C(oxazole)-C(phenyl) and C(oxazole)-C(chlorophenyl). Due to steric hindrance between the ortho-chlorine atom and the oxazole ring, the 2-chlorophenyl group is expected to be significantly twisted out of the plane of the oxazole ring in the lowest-energy conformation. The unsubstituted phenyl ring at the 5-position would also likely be non-coplanar to minimize steric strain, though to a lesser extent. A full conformational analysis would involve calculating the relative energies of various rotational isomers (rotamers) to identify the global minimum.

Table 3: Hypothetical Conformational Energy Profile

Conformation Dihedral Angle (Chlorophenyl) Dihedral Angle (Phenyl) Relative Energy (kcal/mol)
Global Minimum ~45° ~20° 0.0
Planar > 10.0 (High steric strain)
Perpendicular 90° 90° ~3.0 - 5.0

Note: These values are hypothetical estimates to illustrate the concept of a conformational energy landscape.

In Silico Prediction of Chemical Reactivity and Selectivity

The electronic structure calculations provide direct input for predicting chemical reactivity. The MEP map is a primary tool, where nucleophiles are attracted to regions of positive potential and electrophiles to regions of negative potential. bohrium.com For this compound, the most negative region is anticipated around the oxazole nitrogen, making it the primary site for protonation and alkylation.

Frontier Molecular Orbital (FMO) theory provides another layer of analysis.

Electrophilic Attack: The reaction will likely occur at the atom with the highest coefficient in the HOMO. This is typically a carbon atom on one of the rings.

Nucleophilic Attack: The reaction is predicted to occur at the atom with the highest coefficient in the LUMO.

Global chemical reactivity descriptors, which can be calculated from HOMO-LUMO energies, provide quantitative measures of reactivity such as electrophilicity and chemical hardness. researchgate.net These parameters would allow for a comparison of the reactivity of this molecule against other related compounds.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be mapped. acs.org

For the synthesis of 2,5-diaryloxazoles, several routes exist. A computational study of one such method, a radical cascade synthesis, used DFT calculations to probe the energetics of the key steps. rsc.org The study identified the 1,5-hydrogen atom transfer (HAT) as a kinetically feasible step with a calculated activation barrier (ΔG‡) of 14.3 kcal/mol. rsc.org This type of analysis can confirm or refute a proposed mechanism and explain observed regioselectivity and stereoselectivity.

Table 4: Example of Calculated Activation Barriers from a Computational Reaction Mechanism Study for Oxazole Synthesis

Reaction Step Description Activation Energy (ΔG‡)
Step 1 N-Iodo Imidate Formation Thermodynamically favorable
Step 2 1,5-Hydrogen Atom Transfer (HAT) 14.3 kcal/mol
Step 3 Radical Combination Thermodynamically favorable
Step 4 Aromatization Low barrier

Note: Data adapted from a study on a radical cascade mechanism for oxazole synthesis and is for illustrative purposes. rsc.org

Advanced Research Applications and Potential Technological Utilities

Strategic Building Block in Complex Organic Synthesis

The synthesis of 2,5-disubstituted oxazoles, such as 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, often employs well-established methodologies in organic chemistry. One of the most prominent methods is the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone precursor. For the specific synthesis of this compound, this would conceptually involve a precursor such as N-(2-oxo-2-phenylethyl)-2-chlorobenzamide. The general scheme for the Robinson-Gabriel synthesis is outlined below:

Table 1: Conceptual Robinson-Gabriel Synthesis for this compound

StepDescriptionReactantsProduct
1Acylation2-Aminoacetophenone and 2-Chlorobenzoyl chlorideN-(2-oxo-2-phenylethyl)-2-chlorobenzamide
2CyclodehydrationN-(2-oxo-2-phenylethyl)-2-chlorobenzamideThis compound

This synthetic pathway highlights the modular nature of the oxazole (B20620) synthesis, allowing for the introduction of various substituents, in this case, a 2-chlorophenyl group at the 2-position and a phenyl group at the 5-position. The presence of the halogenated phenyl ring and the stable oxazole core makes this compound a valuable intermediate for the construction of more complex molecules. The oxazole ring itself can participate in various chemical transformations, and the chloro-substituent provides a reactive site for cross-coupling reactions, enabling the elaboration of the molecular structure.

The versatility of the oxazole core, which is present in numerous biologically active natural products, underscores its importance as a synthetic target. wikipedia.org Methodologies like the Robinson-Gabriel synthesis, along with others such as the van Leusen reaction, provide chemists with the tools to create a diverse library of oxazole derivatives for various research purposes, including drug discovery and materials science. takasago.com

Materials Science Applications

The unique electronic and photophysical properties of 2,5-diaryloxazoles have led to their investigation in various materials science applications, particularly in the realm of organic electronics.

Photoconductive Materials for Electrophotographic Photosensitive Systems

Oxazole derivatives are known to possess photoconductive properties, making them suitable candidates for use in electrophotographic photosensitive systems, which are the core of many photocopiers and laser printers. takasago.com In such systems, a photoconductive material is used to form a charge transport layer. This layer is responsible for accepting and transporting charge carriers generated by a charge generation material upon exposure to light.

While specific research data on this compound in this application is not widely published, the general class of 2,5-diaryloxazoles has been explored for this purpose. The key characteristics required for a charge transport material include high charge carrier mobility and good photostability. The aromatic nature of the phenyl and chlorophenyl substituents in this compound contributes to the electronic conjugation necessary for charge transport. The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of the molecule, potentially affecting its charge transport capabilities.

Table 2: General Role of 2,5-Diaryloxazoles in Electrophotographic Systems

ComponentFunctionDesired Properties of Material
Charge Generation LayerAbsorbs light and generates charge carriersHigh quantum efficiency of photogeneration
Charge Transport LayerTransports the generated charge carriersHigh charge carrier mobility, good film-forming properties, and photostability

The investigation of various oxazole derivatives in this field aims to optimize these properties by modifying the substituent groups on the oxazole core. nih.gov

Exploration in Optoelectronic Devices

The field of optoelectronics, which involves devices that source, detect, and control light, represents another promising area for the application of 2,5-diaryloxazole compounds. rsc.org These compounds often exhibit fluorescence, making them potentially useful as emitters in organic light-emitting diodes (OLEDs) or as active components in organic scintillators.

The photophysical properties of 2,5-diaryloxazoles, such as their absorption and emission spectra, fluorescence quantum yields, and lifetimes, are crucial for their performance in optoelectronic devices. These properties are highly dependent on the nature of the aryl substituents. For instance, the introduction of different groups can tune the emission color and efficiency.

A study on a series of 2,5-di(aryleneethynyl)pyrazine derivatives, which share structural similarities with 2,5-diaryloxazoles, demonstrated that modifications to the aryl groups significantly impact their optoelectronic properties, including their use as dopants to enhance the efficiency of OLEDs. researchgate.net While specific experimental data for this compound in optoelectronic devices is limited in publicly available literature, the known properties of related compounds suggest it could be a candidate for such applications. Further research would be needed to fully characterize its photophysical properties and evaluate its performance in devices like OLEDs.

Q & A

Q. How can fluorescent probes like O1O be utilized to study lipid membrane properties in cellular models?

Methodological Answer: Fluorescent probes such as O1O (2-(2′-OH-phenyl)-5-phenyl-1,3-oxazole) are embedded into lipid bilayers to detect microenvironmental changes in polarity, proton-donor ability, and viscosity. Experimental design involves:

  • Probe Selection : Choose probes with environment-sensitive fluorophores (e.g., O1O localizes near phospholipid glycerol backbones, as shown in erythrocyte membranes ).
  • Sample Preparation : Incubate probes with target cells (e.g., rat RBCs or WBCs) under controlled conditions.
  • Spectroscopy : Use steady-state fluorescence spectroscopy to measure spectral shifts. For example, no significant changes in RBC membranes were observed after nanoparticle exposure , while energy drink consumption increased membrane viscosity in rat RBCs .
  • Controls : Compare treated samples (e.g., cells exposed to nanoparticles or energy drinks) with untreated controls.

Q. What are the key steps for synthesizing 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole derivatives with high purity?

Methodological Answer: Synthesis typically involves:

  • Starting Materials : React o-chlorobenzaldehyde with hydroxylamine hydrochloride to form o-chlorobenzoxime .
  • Cyclization : Use ethyl acetoacetate for ring closure under alkaline conditions.
  • Chlorination : Treat intermediates with phosphorus pentachloride to introduce reactive groups.
  • Purification : Employ column chromatography or recrystallization to isolate pure compounds.
  • Characterization : Validate purity via HPLC and structural integrity via NMR or mass spectrometry.

Q. What experimental controls are essential in fluorescence-based membrane studies?

Methodological Answer: Critical controls include:

  • Blank Samples : Measure fluorescence of probes in buffer without cells to account for solvent effects.
  • Negative Controls : Use untreated cells to establish baseline fluorescence.
  • Positive Controls : Expose cells to known membrane-disrupting agents (e.g., detergents) to validate probe sensitivity.
  • Technical Replicates : Repeat measurements across multiple batches to ensure reproducibility (e.g., as in studies comparing nanoparticle-exposed and control RBCs ).

Advanced Research Questions

Q. How can researchers resolve contradictory findings in membrane fluidity studies using fluorescent probes?

Methodological Answer: Contradictions (e.g., no changes in RBC membranes after nanoparticle exposure vs. increased viscosity after energy drink consumption ) may arise from differences in:

  • Experimental Conditions : Dosage, exposure duration, or cell type (e.g., RBCs vs. WBCs).
  • Probe Localization : O1O’s position in the membrane (near glycerol backbones ) may not detect changes in deeper bilayer regions.
  • Data Normalization : Account for autofluorescence or quenching effects by normalizing spectra to protein content or probe concentration.
  • Complementary Techniques : Validate findings with electron paramagnetic resonance (EPR) or atomic force microscopy (AFM).

Q. What advanced techniques confirm the structural integrity of synthesized this compound derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., as applied to related 1,3,4-oxadiazoline derivatives ).
  • Density Functional Theory (DFT) : Compare computational models with experimental NMR/IR data.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.

Q. How do structural modifications influence the compound’s interaction with lipid membranes?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., chloro) to alter probe polarity. For example, O1O’s hydroxyl group enhances sensitivity to proton-donor environments .
  • Membrane Localization : Modify substituents to shift probe localization (e.g., deeper into the bilayer) and detect region-specific changes.
  • Activity Correlation : Link structural changes to functional outcomes (e.g., increased membrane rigidity due to ROS-mediated lipid peroxidation ).

Q. What methodologies assess oxidative stress impacts on membrane properties using O1O?

Methodological Answer:

  • ROS Induction : Treat cells with pro-oxidants (e.g., H₂O₂) or energy drinks to trigger lipid peroxidation.
  • Probe Response : Monitor O1O fluorescence for shifts indicative of increased viscosity or reduced polarity.
  • Biochemical Assays : Quantify ROS levels (e.g., via DCFH-DA) and lipid peroxidation byproducts (e.g., malondialdehyde).
  • Cross-Validation : Compare fluorescence data with membrane fluidity assays (e.g., fluorescence recovery after photobleaching, FRAP).

Q. How can reaction conditions be optimized for synthesizing novel derivatives of the compound?

Methodological Answer:

  • Solvent Screening : Test polar (e.g., DMF) vs. non-polar solvents to improve yield.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Gradients : Optimize reaction temperature to minimize side products (e.g., 60–80°C for oxazole ring formation).
  • In Situ Monitoring : Employ TLC or FTIR to track reaction progress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.